3-Fluoro-2-hydroxy-4-methylbenzaldehyde
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Overview
Description
3-Fluoro-2-hydroxy-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14. The purity is usually 95%.
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Scientific Research Applications
Fluorescent pH Sensor
3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), a derivative of 3-Fluoro-2-hydroxy-4-methylbenzaldehyde, serves as a highly selective fluorescent pH sensor. It exhibits a significant increase in fluorescence intensity within the pH range of 4.2 to 8.3, making it useful for studying biological organelles (Saha et al., 2011).
Anticancer Activity
The synthesis of fluorinated benzaldehydes, including analogs of this compound, has been explored for their use in creating fluoro-substituted stilbenes. These compounds, like 3-deoxy-3-fluoro-combretastatin A-4, retain potent cell growth inhibitory properties, indicating potential for anticancer applications (Lawrence et al., 2003).
Antibacterial Properties
A derivative, 4-hydroxy-3-methylchalcone, synthesized from 4-hydroxy-3-methylbenzaldehyde (a compound structurally related to this compound), showed notable antibacterial activity against Escherichia coli and Staphylococcus aureus. This suggests potential biomedical applications for compounds derived from this compound (Hapsari et al., 2018).
Chemical Synthesis and Transformation
Studies on the facile synthesis of 3-Fluoro-4-methoxybenzaldehyde and the structural transformations of related fluorobenzaldehydes under cryogenic conditions highlight the versatility of these compounds in chemical synthesis. These studies contribute to understanding the behavior of such compounds in different environments, which is crucial for their application in various chemical processes (Wang Bao-jie, 2006); (Ildız et al., 2018).
Sensor Development
Derivatives of this compound have been used in creating dual fluorescence chemosensors for metal ions like Al3+ and Zn2+. These compounds exhibit significant changes in fluorescence intensity upon binding to these ions, demonstrating potential for sensor applications in environmental and biological monitoring (Hazra et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-fluoro-2-hydroxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(4-10)8(11)7(5)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXZSIKBMZCPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283718-64-8 |
Source
|
Record name | 3-fluoro-2-hydroxy-4-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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